Cas no 2227728-68-7 ((1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol)

(1S)-2-Amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol is a chiral aromatic compound featuring a β-amino alcohol scaffold with nitro substituents at the 3- and 5-positions of the phenyl ring. Its stereospecific (1S) configuration makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules. The presence of both amino and hydroxyl groups enhances its utility in forming heterocycles or serving as a ligand in catalysis. The electron-withdrawing nitro groups contribute to its reactivity in nucleophilic aromatic substitution or reduction reactions. This compound is typically handled under controlled conditions due to its potential sensitivity. Its structural features make it suitable for research in medicinal chemistry and material science.
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol structure
2227728-68-7 structure
商品名:(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
CAS番号:2227728-68-7
MF:C9H11N3O5
メガワット:241.200742006302
CID:5961980
PubChem ID:165710535

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
    • 2227728-68-7
    • EN300-1796663
    • インチ: 1S/C9H11N3O5/c1-5-7(9(13)4-10)2-6(11(14)15)3-8(5)12(16)17/h2-3,9,13H,4,10H2,1H3/t9-/m1/s1
    • InChIKey: YZIPDGCVNFAUBV-SECBINFHSA-N
    • ほほえんだ: O[C@H](CN)C1C=C(C=C(C=1C)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 241.06987046g/mol
  • どういたいしつりょう: 241.06987046g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 138Ų

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1796663-0.05g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
0.05g
$1308.0 2023-09-19
Enamine
EN300-1796663-2.5g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
2.5g
$3051.0 2023-09-19
Enamine
EN300-1796663-10.0g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
10g
$6697.0 2023-06-02
Enamine
EN300-1796663-1g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
1g
$1557.0 2023-09-19
Enamine
EN300-1796663-0.5g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
0.5g
$1495.0 2023-09-19
Enamine
EN300-1796663-5.0g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
5g
$4517.0 2023-06-02
Enamine
EN300-1796663-0.1g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
0.1g
$1371.0 2023-09-19
Enamine
EN300-1796663-5g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
5g
$4517.0 2023-09-19
Enamine
EN300-1796663-1.0g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
1g
$1557.0 2023-06-02
Enamine
EN300-1796663-0.25g
(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol
2227728-68-7
0.25g
$1432.0 2023-09-19

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol 関連文献

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-olに関する追加情報

Introduction to (1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol (CAS No. 2227728-68-7)

(1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2227728-68-7, represents a fascinating example of how structural modifications can lead to novel bioactivities and therapeutic potential. The intricate arrangement of atoms in this molecule, including its chiral center and nitro substituents, makes it a subject of intense study for researchers exploring new drug candidates.

The molecular structure of (1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol consists of an ethanol backbone substituted with a 2-methyl-3,5-dinitrophenyl group. This configuration imparts specific electronic and steric properties that are crucial for its interaction with biological targets. The presence of amino and nitro functional groups not only influences the compound's solubility and reactivity but also plays a pivotal role in its potential pharmacological effects.

In recent years, there has been a surge in research focused on developing small molecules with tailored bioactivities for treating various diseases. The (1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol molecule has emerged as a promising candidate in this context. Its unique structural features have led to investigations into its potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies. The chiral center in the molecule allows for the exploration of enantiomeric effects, which can significantly influence the compound's biological activity and selectivity.

One of the most intriguing aspects of (1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol is its interaction with biological targets at the molecular level. The nitro groups can participate in redox reactions, which are essential for many cellular processes. Additionally, the amino group provides a site for hydrogen bonding interactions, which are critical for binding to proteins and enzymes. These interactions are fundamental to understanding how the compound may modulate biological pathways and exert its therapeutic effects.

Recent studies have highlighted the importance of structural diversity in drug discovery. The (1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol molecule exemplifies this principle by demonstrating how subtle changes in its structure can lead to significant differences in bioactivity. Researchers have been particularly interested in how the 2-methyl substituent affects the compound's binding affinity and selectivity for specific biological targets. This has led to the development of novel derivatives with enhanced pharmacological properties.

The synthesis of (1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Techniques such as asymmetric synthesis have been employed to ensure the correct stereochemistry at the chiral center. These synthetic methodologies are crucial for obtaining biologically active compounds that exhibit the desired therapeutic effects.

In conclusion, (1S)-2-amino-1-(2-methyl-3,5-dinitrophenyl)ethan-1-ol (CAS No. 2227728-68-7) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique features, including its chiral center and nitro substituents, make it an attractive candidate for further research into new drug candidates. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in developing innovative therapies for various diseases.

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